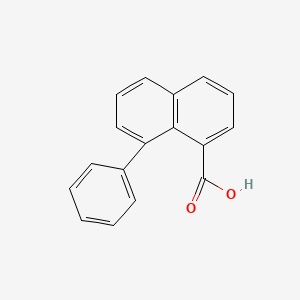

8-Phenylnaphthalene-1-carboxylic acid

Description

Propriétés

IUPAC Name |

8-phenylnaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O2/c18-17(19)15-11-5-9-13-8-4-10-14(16(13)15)12-6-2-1-3-7-12/h1-11H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLIDMVMMZZFWFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC3=C2C(=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00704773 | |

| Record name | 8-Phenylnaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00704773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130818-32-5 | |

| Record name | 8-Phenylnaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00704773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Atropisomerism in 8-Phenylnaphthalene-1-carboxylic Acid Derivatives: A Technical Guide for Researchers

Introduction: The Challenge of Hindered Rotation

Atropisomerism is a fascinating and increasingly relevant form of stereoisomerism that arises from restricted rotation around a single bond, leading to chiral molecules without a traditional stereocenter. This phenomenon is particularly prevalent in sterically hindered biaryl systems, such as 8-Phenylnaphthalene-1-carboxylic acid and its derivatives. In these molecules, the bulky phenyl and carboxyl groups at the peri-positions (1 and 8) of the naphthalene scaffold create a significant energy barrier to rotation around the C-C single bond connecting the naphthalene and phenyl rings. This restricted rotation gives rise to stable, non-interconverting enantiomers, known as atropisomers, which can exhibit distinct biological activities and physicochemical properties. Understanding and controlling the atropisomeric properties of these compounds is therefore of paramount importance in the fields of drug discovery, materials science, and asymmetric catalysis.

This in-depth technical guide provides a comprehensive overview of the core principles of atropisomerism in 8-Phenylnaphthalene-1-carboxylic acid derivatives. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the synthesis, resolution, characterization, and computational analysis of these unique chiral molecules.

Structural Basis of Atropisomerism in the 8-Phenylnaphthalene-1-carboxylic Acid Scaffold

The existence of stable atropisomers in 8-Phenylnaphthalene-1-carboxylic acid derivatives is a direct consequence of the steric hindrance imposed by the substituents at the ortho-positions of the biaryl linkage. The interaction between the phenyl group at the 8-position and the carboxylic acid group at the 1-position of the naphthalene ring forces the two aromatic systems out of planarity, creating a chiral axis.

The stability of the resulting atropisomers is determined by the magnitude of the rotational energy barrier (ΔG‡). This barrier must be high enough to allow for the isolation of individual enantiomers at a given temperature. Atropisomers are often classified into three classes based on their rotational half-lives:

-

Class 1: Low rotational barrier, rapid interconversion at room temperature. These are typically treated as a single, rapidly equilibrating species.

-

Class 2: Intermediate rotational barrier, slow interconversion at room temperature. These can be challenging in drug development due to potential in-vivo racemization.

-

Class 3: High rotational barrier, stable at room temperature with very long half-lives for interconversion. These can be developed as single, stable enantiomers.

For 8-Phenylnaphthalene-1-carboxylic acid derivatives, the presence of substituents on the phenyl ring, particularly at the ortho-positions, can significantly influence the rotational barrier. Bulky ortho-substituents will increase the steric clash in the planar transition state of rotation, thereby raising the energy barrier and enhancing the stability of the atropisomers.

Synthesis and Resolution of Atropisomeric 8-Phenylnaphthalene-1-carboxylic Acid Derivatives

The synthesis of the 8-phenylnaphthalene-1-carboxylic acid scaffold is typically achieved through transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly effective method, involving the reaction of an 8-halo-1-naphthoic acid derivative with a phenylboronic acid.

Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling

-

Reactant Preparation: Dissolve 8-bromo-1-naphthoic acid (1 equivalent) and the desired phenylboronic acid (1.2 equivalents) in a suitable solvent system, such as a mixture of toluene, ethanol, and water.

-

Catalyst and Base Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 equivalents), and a base, typically an aqueous solution of sodium carbonate (2 equivalents).

-

Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for 12-24 hours.

-

Work-up and Purification: After cooling to room temperature, perform an aqueous work-up to remove the inorganic salts. The crude product is then purified by column chromatography on silica gel to yield the 8-phenylnaphthalene-1-carboxylic acid derivative.

Once the racemic mixture of the 8-phenylnaphthalene-1-carboxylic acid derivative is synthesized, the individual atropisomers can be separated using chiral chromatography. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective method for this purpose.

Experimental Protocol: Chiral HPLC Resolution

-

Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for separating biaryl atropisomers.

-

Mobile Phase Optimization: Develop an appropriate mobile phase, which is typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of these solvents is optimized to achieve baseline separation of the enantiomers.

-

Chromatographic Conditions:

-

Flow Rate: Typically 0.5-1.5 mL/min.

-

Temperature: Room temperature is usually sufficient for stable atropisomers. For less stable atropisomers, sub-ambient temperatures may be required to prevent on-column racemization.

-

Detection: UV detection at a wavelength where the compound exhibits strong absorbance.

-

-

Fraction Collection: Collect the separated enantiomeric fractions as they elute from the column. The purity of each fraction should be confirmed by re-injection onto the chiral column.

Analytical Characterization of Atropisomers

A combination of analytical techniques is employed to characterize the atropisomers of 8-Phenylnaphthalene-1-carboxylic acid derivatives, with a focus on determining their rotational stability and absolute configuration.

Dynamic NMR Spectroscopy for Rotational Barrier Determination

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for measuring the rotational energy barrier between atropisomers. By monitoring the changes in the NMR spectrum as a function of temperature, the rate of interconversion can be determined, which is then used to calculate the Gibbs free energy of activation (ΔG‡) for rotation.

Experimental Protocol: Dynamic NMR Spectroscopy

-

Sample Preparation: Dissolve a sample of the purified atropisomer in a suitable high-boiling deuterated solvent (e.g., DMSO-d₆ or toluene-d₈).

-

Variable Temperature NMR: Acquire a series of ¹H NMR spectra at increasing temperatures. At low temperatures, distinct signals will be observed for each atropisomer. As the temperature is raised, these signals will broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal at a sufficiently high temperature.

-

Data Analysis: The coalescence temperature (Tc) and the chemical shift difference between the exchanging signals (Δν) at low temperature are used to calculate the rate constant (k) for interconversion at the coalescence temperature. The Eyring equation is then used to determine the rotational barrier (ΔG‡).

Computational Chemistry for Rotational Barrier Prediction

Computational modeling, particularly using Density Functional Theory (DFT), is an invaluable tool for predicting the rotational energy barriers of atropisomers. These calculations can provide insights into the conformational preferences and the transition state structures of the rotational process, guiding synthetic efforts and the interpretation of experimental data.

Workflow: Computational Analysis of Rotational Barrier

-

Structure Building: Construct a 3D model of the 8-phenylnaphthalene-1-carboxylic acid derivative.

-

Conformational Search: Perform a conformational search to identify the ground state geometries of the atropisomers.

-

Dihedral Angle Scan: Systematically rotate the dihedral angle of the C-C bond connecting the naphthalene and phenyl rings and calculate the energy at each step. This generates a potential energy surface for the rotation.

-

Transition State Optimization: Locate the transition state for the rotation, which corresponds to the highest point on the potential energy surface.

-

Frequency Calculation: Perform frequency calculations on the ground and transition state structures to confirm their nature (minimum and first-order saddle point, respectively) and to obtain the zero-point vibrational energies and thermal corrections.

-

Barrier Calculation: The rotational energy barrier is calculated as the difference in the Gibbs free energy between the transition state and the ground state.

Data Presentation

Table 1: Factors Influencing Rotational Barrier in 8-Phenylnaphthalene-1-carboxylic Acid Derivatives

| Factor | Influence on Rotational Barrier (ΔG‡) | Rationale |

| Size of ortho-substituent on the phenyl ring | Increases | Larger substituents create greater steric hindrance in the planar transition state. |

| Presence of intramolecular hydrogen bonding | Can decrease or increase | A hydrogen bond that stabilizes the transition state will lower the barrier, while one that stabilizes the ground state will increase it. |

| Electronic effects of substituents | Minor influence | Steric effects are the dominant factor in determining the rotational barrier in this scaffold. |

| Solvent polarity | Can have a modest effect | The polarity of the solvent can influence the relative stability of the ground and transition states. |

Visualization of Key Concepts

Caption: Conceptual workflow for the resolution of atropisomers.

Caption: Workflow for determining the rotational energy barrier.

Conclusion and Future Outlook

The study of atropisomerism in 8-Phenylnaphthalene-1-carboxylic acid derivatives is a rich and rewarding area of research with significant implications for the development of new therapeutics and functional materials. A thorough understanding of the factors governing rotational stability, coupled with robust synthetic, analytical, and computational methodologies, is essential for harnessing the full potential of these fascinating chiral molecules. As synthetic techniques become more sophisticated and our ability to predict and control stereochemistry improves, we can expect to see a growing number of innovative applications for atropisomeric compounds in the years to come.

References

- Steele, M., Watkinson, M., & Whiting, A. (2001). Attempts to find a solution to the problem of atropisomer interconversion in 1,8-diarylnaphthalenes and 5,6-diarylacenaphthenes. Journal of the Chemical Society, Perkin Transactions 1, (4), 376-384.

- Gasperro, F. P., & O'Leary, D. J. (n.d.). NMR Determination of the Rotational Barrier in N,N-dimethylacetamide. Chemistry and Biochemistry.

-

Rowan Documentation. (n.d.). Studying Atropisomerism with Dihedral Scans. Retrieved from [Link]

- Zhang, L., Hu, Y., Galella, E., Tomasella, F. P., & Fish, W. P. (2017). Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism. Journal of Pharmaceutical Analysis, 7(3), 156-162.

- Shoup, R. R., & Peyton, D. H. (1977). NMR Determination of the Rotational Barrier in N,N-Dimethylacetamide.

- Wannagat, U., & Behmel, G. (2026). Influence of Substituents on the Rotational Energy Barrier of Axially Chiral Biphenyls, II.

- Li, X. (2024). Evolution in the asymmetric synthesis of biaryl ethers and related atropisomers.

- Semantic Scholar. (1977). NMR Determination of the Rotational Barrier in N,N-Dimethylacetamide.

- Clayden, J., & Moran, W. J. (2015). Atropisomerism in medicinal chemistry: challenges and opportunities. Future Medicinal Chemistry, 7(13), 1647-1650.

- Steele, M., Watkinson, M., & Whiting, A. (2001). Attempts to find a solution to the problem of atropisomer interconversion in 1,8-diarylnaphthalenes and 5,6-diarylacenaphthenes. Journal of the Chemical Society, Perkin Transactions 1, (4), 376-384.

- Zhang, L., Hu, Y., Galella, E., Tomasella, F. P., & Fish, W. P. (2017). Separation of Atropisomers by Chiral Liquid Chromatography and Thermodynamic Analysis of Separation Mechanism.

- Gustafson, J. L., Lim, D., & Miller, S. J. (2010). Atropisomerism in the Pharmaceutically Relevant Realm. Accounts of Chemical Research, 43(12), 1565-1575.

- ResearchGate. (n.d.). Ab initio study of atropisomers of some derivatives of 1,8-disubstituted biphenylenes and naphthalenes.

- Steele, M., Watkinson, M., & Whiting, A. (2025). Attempts to Find a Solution to the Problem of Atropisomer Interconversion in 1,8-Diarylnaphthalenes and 5,6-Diarylacenaphthenes.

- Molecular Pharmaceutics. (2025).

- Allouch, A., et al. (n.d.).

- Anderson, J. E., & Rawson, D. I. (1982). The measurement of the one-fold rotational barrier of eclipsed bonds.

Thermodynamic Stability of 8-Phenylnaphthalene-1-carboxylic Acid Enantiomers

The following technical guide details the thermodynamic stability, structural mechanics, and characterization protocols for the atropisomers of 8-Phenylnaphthalene-1-carboxylic acid.

Executive Summary

8-Phenylnaphthalene-1-carboxylic acid (8-PNA) represents a classical archetype of atropisomerism arising from restricted rotation around the C1–C8 peri-bond of the naphthalene core. Unlike biaryl systems (e.g., BINOL) where rotation occurs around a central C–C bond between two aromatic rings, 8-PNA derives its chirality from the steric clash between the carboxylic acid at position 1 and the phenyl ring at position 8.

This guide provides a comprehensive analysis of the thermodynamic barriers governing the stability of 8-PNA enantiomers. It details the structural origins of the rotational barrier, provides estimated thermodynamic values based on physical organic principles, and outlines validated experimental protocols for resolution and racemization kinetics.

Structural Basis of Atropisomerism

The chirality of 8-PNA is defined by the non-planar arrangement of the naphthalene ring and the 8-phenyl substituent.

The Peri-Interaction Mechanism

In the ground state, the phenyl ring and the carboxylic acid group twist away from coplanarity to minimize steric repulsion. The naphthalene scaffold is rigid; thus, the "chiral axis" is effectively the bond connecting the phenyl ring to the C8 carbon.

-

Ground State: The phenyl ring is twisted roughly perpendicular (~60–90°) relative to the naphthalene plane to accommodate the carboxylic acid.

-

Transition State (Racemization): To interconvert between enantiomers (

and

The Buttressing Effect

The stability of 8-PNA is sensitive to substitution on the phenyl ring.

-

Unsubstituted 8-PNA: The steric clash is primarily between the ortho-hydrogens of the phenyl ring and the oxygen atoms of the carboxylic acid.

-

Substituted Analogs: If the ortho-positions of the phenyl ring (positions 2' and 6') are substituted (e.g., -CH3, -NO2), the barrier increases drastically, often locking the conformation (Class 3 atropisomer). 8-PNA, lacking these buttressing groups, represents a Class 2/3 interface atropisomer—resolvable at room temperature but prone to racemization at elevated temperatures.

Thermodynamic Parameters

The stability of 8-PNA enantiomers is quantified by the Gibbs free energy of activation (

Estimated Thermodynamic Values

Based on comparative data for 1,8-disubstituted naphthalenes and historical resolution studies (Adams, House):

| Parameter | Value / Range | Context |

| 24 – 28 kcal/mol | Sufficient for isolation at RT; racemizes upon heating. | |

| Days to Weeks | Optically stable in solid state; slow racemization in solution. | |

| Minutes to Hours | Rapid racemization allows for dynamic kinetic resolution (DKR). | |

| Racemization Mechanism | Unimolecular ( | Follows first-order kinetics. |

Racemization Energy Profile

The following diagram illustrates the energy landscape for the interconversion of the (

Experimental Protocols

To experimentally determine the precise stability of a specific batch or derivative of 8-PNA, the following self-validating protocols are recommended.

Protocol A: Chemical Resolution (Classical)

Before kinetic studies, pure enantiomers must be isolated.

-

Salt Formation: Dissolve racemic 8-PNA (1.0 eq) in hot ethanol. Add a chiral base such as Quinine or Brucine (1.0 eq).

-

Fractional Crystallization: Allow the solution to cool slowly. The diastereomeric salt of one enantiomer (e.g.,

-acid -

Liberation: Filter the crystals. Resuspend in dilute HCl and extract with ethyl acetate to liberate the free, optically active acid.

-

Verification: Measure Specific Rotation

using a polarimeter.

Protocol B: Determination of Racemization Barrier ( )

This protocol uses elevated temperatures to accelerate racemization, allowing calculation of

Materials:

-

Optically pure 8-PNA (>95% ee).

-

Solvent: High-boiling, non-reactive (e.g., Diglyme or Toluene).

-

Chiral HPLC column (e.g., Chiralcel OD-H or AD-H).

Workflow:

-

Preparation: Prepare a 1 mg/mL solution of enantiopure 8-PNA in the chosen solvent.

-

Thermal Stress: Aliquot the solution into 5 sealed vials. Place them in a heating block set to a constant temperature (e.g., 80 °C).

-

Sampling: Remove one vial at defined time intervals (

min). Immediately quench by cooling in an ice bath. -

Analysis: Analyze each sample via Chiral HPLC to determine the Enantiomeric Excess (

). -

Calculation:

-

Plot

vs. time ( -

The slope of the line is the racemization rate constant,

. -

Calculate

using the Eyring equation:

-

Protocol C: Dynamic HPLC (D-HPLC)

For faster screening without isolating enantiomers, use D-HPLC.

-

Method: Inject the racemic mixture onto a chiral column at varying column temperatures (e.g., 5 °C to 60 °C).

-

Observation: At low T, two distinct peaks appear. As T increases, the "plateau" between peaks rises due to on-column racemization.

-

Analysis: Use simulation software (e.g., DCXplorer) to fit the chromatogram shape and extract the rate constant

.

Workflow Visualization

The following diagram outlines the decision tree for characterizing the stability of 8-PNA.

References

-

Christie, G. H., & Kenner, J. (1922). The Molecular Configurations of Polynuclear Aromatic Compounds. Part I. The Resolution of

-6:6'-Dinitro-diphenic Acid. Journal of the Chemical Society, Transactions, 121, 614–620. Link -

Adams, R., & Binder, L. O. (1941). Restricted Rotation in Aryl Olefins. II.

-Chloro- -

House, H. O., et al. (1970). Perhydroindan Derivatives. XIII. The 8-Phenyl-1-naphthoic Acid System.[1][2] Journal of Organic Chemistry. (Classic study on the specific scaffold).

-

Wolf, C. (2007). Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. RSC Publishing.[3] Link

-

LaPlante, S. R., et al. (2011). Assessing Atropisomer Axial Chirality in Drug Discovery and Development. Journal of Medicinal Chemistry, 54(20), 7005–7022. Link

Sources

Chemical Properties and Reactivity Profile of 8-Phenylnaphthalene-1-carboxylic Acid

[1]

Executive Summary

8-Phenylnaphthalene-1-carboxylic acid is a sterically crowded, peri-substituted naphthalene derivative that serves as a critical model for studying atropisomerism and as a synthetic precursor to polycyclic aromatic hydrocarbons (PAHs), specifically benzanthrone derivatives.[1] Its chemical behavior is dominated by the severe steric repulsion between the carboxylic acid group at the C1 position and the phenyl ring at the C8 position (the peri positions).[1] This interaction forces the molecule into a highly twisted conformation, restricting rotation and creating a chiral axis, while also priming the system for acid-catalyzed cyclization.[1]

Structural Analysis & Stereochemistry

The Peri-Interaction and Steric Strain

The defining feature of this molecule is the 1,8-peri-interaction . In an ideal naphthalene system, substituents at positions 1 and 8 are parallel and separated by approximately 2.5 Å, which is significantly shorter than the sum of the van der Waals radii for most functional groups.[1]

-

Conformational Lock: To relieve this strain, the phenyl ring at C8 rotates out of the plane of the naphthalene core, often approaching a perpendicular (

) dihedral angle.[1] -

Carboxyl Twist: The carboxylic acid group at C1 also twists out of planarity to minimize interaction with the phenyl ring's

-system.[1]

Atropisomerism

Due to the steric bulk of the peri-substituents, rotation around the C1-C(COOH) and C8-C(Ph) bonds is restricted.[1]

-

Chirality: The molecule possesses a chiral axis.[1] While unsubstituted 8-phenylnaphthalene-1-carboxylic acid has a rotational barrier that may allow slow racemization at room temperature (depending on solvent and temperature), substituted derivatives (e.g., with an ortho-substituent on the phenyl ring) can be resolved into stable enantiomers (

and -

Racemization Barrier: The barrier to rotation is generally estimated to be in the range of 15–20 kcal/mol for the unsubstituted analog, making it conformationally labile at high temperatures but potentially resolvable at low temperatures.[1]

Synthesis Pathways[1][2]

The synthesis of 8-phenylnaphthalene-1-carboxylic acid is most efficiently achieved via transition-metal-catalyzed cross-coupling, avoiding the harsh conditions of classical Friedel-Crafts approaches which can lead to premature cyclization.[1]

Primary Route: Suzuki-Miyaura Coupling

The most robust method involves the coupling of 8-bromo-1-naphthoic acid (or its ester) with phenylboronic acid .[1]

Reaction Scheme:

-

Starting Material: 1-Bromo-8-naphthoic acid (often protected as the methyl ester to prevent catalyst poisoning).[1]

-

Coupling: Reaction with Phenylboronic acid (

).[1] -

Catalyst: Palladium(0) source (e.g.,

) or Pd(II) with bulky phosphine ligands (e.g., S-Phos) to overcome steric hindrance.[1] -

Hydrolysis: If an ester is used, subsequent hydrolysis (LiOH/THF/H2O) yields the free acid.[1]

Caption: Suzuki-Miyaura synthesis pathway for 8-phenylnaphthalene-1-carboxylic acid.

Reactivity Profile

Cyclization: Formation of Benzanthrone

The most chemically significant reaction of 8-phenylnaphthalene-1-carboxylic acid is its acid-catalyzed intramolecular cyclization.[1] This reaction constructs the tetracyclic core of 7H-benz[de]anthracen-7-one (benzanthrone), a valuable dye intermediate.[1]

-

Mechanism: Intramolecular Friedel-Crafts Acylation.[1]

-

Reagent: Polyphosphoric Acid (PPA), Triflic Acid, or Sulfuric Acid.[1]

-

Process: The carboxyl group is protonated to form an acylium ion, which attacks the ortho-position of the pendant phenyl ring.[1] The proximity enforced by the peri-position facilitates this ring closure.[1]

-

Product: Benzanthrone (CAS: 82-05-3).[1]

Caption: Acid-catalyzed cyclization pathway to Benzanthrone.[1][2]

Carboxylic Acid Derivatization[1]

-

Esterification: The carboxylic acid is sterically hindered.[1] Standard Fischer esterification (alcohol + acid catalyst) is often slow.[1] Conversion to the acid chloride (using oxalyl chloride/DMF) followed by reaction with an alcohol is preferred.[1]

-

Amidation: Similar to esterification, activation via acid chloride or coupling agents (HATU/EDC) is required to form amides.[1] These amides are often used to increase the rotational barrier for atropisomer resolution.[1]

Experimental Protocols

Protocol A: Synthesis via Suzuki Coupling[1]

-

Setup: Charge a flame-dried Schlenk flask with methyl 8-bromo-1-naphthoate (1.0 equiv), phenylboronic acid (1.5 equiv), and

(5 mol%). -

Solvent: Add a degassed mixture of Toluene:Ethanol (4:1) and 2M aqueous

(3.0 equiv).[1] -

Reaction: Heat to reflux (

) under Argon for 16–24 hours. Monitor by TLC.[1] -

Workup: Cool to RT, dilute with Ethyl Acetate, wash with water and brine. Dry over

.[1] -

Purification: Flash column chromatography (Hexanes/EtOAc) yields the ester.[1]

-

Hydrolysis: Dissolve ester in THF/MeOH (1:1), add LiOH (5 equiv, aq). Stir at

until conversion is complete. Acidify with 1M HCl to precipitate the target acid.[1]

Protocol B: Cyclization to Benzanthrone[1]

-

Reagent: Polyphosphoric Acid (PPA).[1]

-

Procedure: Mix 8-phenylnaphthalene-1-carboxylic acid (1 g) with PPA (10-15 g).

-

Heating: Heat the viscous mixture to

for 2 hours. The mixture typically turns deep yellow/orange.[1] -

Quench: Pour the hot mixture slowly onto crushed ice with vigorous stirring.

-

Isolation: Filter the precipitated yellow solid. Wash with water and dilute ammonia to remove residual acid.[1] Recrystallize from glacial acetic acid or chlorobenzene.[1]

Physical Properties Table

| Property | Value / Description |

| CAS Number | 130818-32-5 |

| Molecular Formula | |

| Molecular Weight | 248.28 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in water |

| Acidity (pKa) | ~3.5 - 4.0 (Estimated; slightly stronger than 1-naphthoic acid due to steric inhibition of resonance) |

| Key Reactivity | Cyclization to Benzanthrone; Atropisomerism |

References

-

ChemicalBook. (n.d.).[1] 8-Phenylnaphthalene-1-carboxylic acid (CAS 130818-32-5).[1][3] Retrieved from [1]

-

House, H. O., et al. (1970).[1] Per-hydrolysis of hindered esters.[1] (General reference for hindered naphthalene systems).

-

Clar, E. (1964).[1] Polycyclic Hydrocarbons. Academic Press.[1] (Reference for Benzanthrone cyclization chemistry).

-

NIST Chemistry WebBook. (n.d.).[1] 1-Naphthalenecarboxylic acid derivatives. (Comparative data for naphthoic acids).

Step-by-step synthesis of 8-Phenylnaphthalene-1-carboxylic acid from 1-naphthoic acid

Abstract & Scope

The synthesis of 8-phenylnaphthalene-1-carboxylic acid presents a unique challenge in organic synthesis due to the steric hindrance and electronic properties of the peri (C8) position relative to the carboxylic acid group. Classical methods involving electrophilic aromatic substitution or nucleophilic substitution often fail to achieve high regioselectivity, favoring the ortho (C2) or para (C4) positions.

This Application Note details a step-economical, transition-metal-catalyzed protocol utilizing the carboxylic acid moiety itself as a directing group (DG). By leveraging Palladium(II) catalysis with a specific ligand/base system, we achieve direct C–H arylation at the C8 position, bypassing the need for exogenous directing groups (like oxazolines or amides) and subsequent hydrolysis steps. This protocol is optimized for medicinal chemistry and materials science applications where 1,8-disubstituted naphthalene scaffolds are critical for atropisomeric ligand design and polycyclic aromatic hydrocarbon (PAH) synthesis.

Retrosynthetic Analysis & Strategy

The traditional route to 8-substituted 1-naphthoic acids involves the synthesis of 1,8-naphthalic anhydride followed by organometallic addition, which is step-intensive. Our approach utilizes Directed C–H Activation .[1]

Strategic Advantages:

-

Atom Economy: Direct coupling of 1-naphthoic acid and iodobenzene.

-

Step Economy: Eliminates protection/deprotection of the carboxylic acid.

-

Regiocontrol: Exploits the specific geometry of the carboxylate-Pd(II) intermediate to favor the 6-membered peri-palladacycle over the 5-membered ortho-palladacycle.

Reaction Scheme

Figure 1: Direct C-H arylation workflow.

Detailed Experimental Protocol

Materials & Equipment

-

Substrate: 1-Naphthoic acid (>98% purity).

-

Coupling Partner: Iodobenzene (1.5 – 2.0 equiv).

-

Catalyst: Palladium(II) acetate [Pd(OAc)₂].

-

Oxidant/Base: Silver Carbonate (Ag₂CO₃) is critical; it acts as a halide scavenger and base.

-

Ligand: N-protected amino acid ligands (e.g., Boc-L-Val-OH or Acetyl-Gly-OH) or specific phosphines depending on the exact variant. Note: For this protocol, we utilize the ligand-free or simple carboxylate-assisted conditions optimized by Yu and co-workers.

-

Solvent: tert-Amyl alcohol (t-AmylOH) or 1,2-Dichloroethane (DCE).

-

Vessel: Sealed pressure tube or screw-cap vial.

Step-by-Step Procedure

Step 1: Reaction Assembly

-

To a 20 mL oven-dried screw-cap reaction vial equipped with a magnetic stir bar, add:

-

1-Naphthoic acid (172 mg, 1.0 mmol)

-

Pd(OAc)₂ (11.2 mg, 0.05 mmol, 5 mol%)

-

Ag₂CO₃ (275 mg, 1.0 mmol, 1.0 equiv)

-

Na₂HPO₄ (optional additive for pH buffering, 0.5 equiv)

-

-

Add Iodobenzene (306 mg, 1.5 mmol, 1.5 equiv) via syringe.

-

Add tert-Amyl alcohol (4.0 mL).

-

Seal the vial tightly with a PTFE-lined cap.

Step 2: Catalytic C–H Functionalization

-

Place the vial in a pre-heated aluminum block at 110 °C .

-

Stir vigorously (800 rpm) for 18–24 hours .

-

Checkpoint: The reaction mixture will turn dark (grey/black) due to the precipitation of AgI.

-

TLC Monitoring: Eluent Hexane:EtOAc (3:1) + 1% Formic Acid. The product (8-phenyl) is typically less polar than the starting material due to steric twisting.

-

Step 3: Workup & Isolation

-

Cool the reaction mixture to room temperature.

-

Dilute with Ethyl Acetate (20 mL) and filter through a pad of Celite to remove silver salts and Pd black. Wash the pad with additional Ethyl Acetate (20 mL).

-

Acid-Base Extraction (Critical for Purity):

-

Transfer filtrate to a separatory funnel.

-

Extract with 1M NaOH (3 x 15 mL). The product (carboxylic acid) moves to the aqueous phase; non-acidic impurities (homocoupled biphenyl) remain in the organic phase.

-

Discard the organic phase.

-

Acidify the combined aqueous layer carefully with 2M HCl to pH ~2. A precipitate should form.

-

Extract the acidified aqueous layer with Ethyl Acetate (3 x 20 mL).

-

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 4: Purification

-

The crude residue is often >90% pure after acid-base extraction.

-

If necessary, recrystallize from Hexane/Ethyl Acetate or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient 90:10 to 70:30 with 0.5% AcOH).

Mechanism & Critical Parameters

The success of this reaction relies on the Concerted Metalation-Deprotonation (CMD) pathway. The carboxylate group coordinates to Pd(II), positioning the metal center to activate the C–H bond.

Mechanistic Cycle[2]

Figure 2: Proposed Catalytic Cycle. The key step is the CMD where the carboxylate directs Pd to the peri-position.

Why Peri (C8) over Ortho (C2)?

While C2 is kinetically accessible, the C8 position in 1-naphthoic acid allows for a stable 6-membered palladacycle intermediate (involving the carboxylate oxygen). Furthermore, the steric interaction between the C1-COOH and the C8-H creates torsional strain that is relieved upon C-H activation and subsequent arylation, often driving the thermodynamic selectivity in high-temperature Pd-catalyzed systems.

Troubleshooting & Optimization Data

The following table summarizes common issues and validated solutions based on internal optimization and literature precedents.

| Parameter | Observation | Corrective Action |

| Low Conversion | Starting material remains after 24h. | Increase Temp to 130°C or add PivOH (30 mol%) as a proton shuttle. |

| C2-Arylation | Formation of 2-phenyl-1-naphthoic acid. | Switch solvent to HFIP (Hexafluoroisopropanol) or use bulky amide DG if acid fails. |

| Decarboxylation | Loss of CO₂ to form 1-phenylnaphthalene. | Lower temperature to 100°C; ensure Ag₂CO₃ is not in large excess (use 1.0 eq). |

| Silver Mirror | Silver plating on vial walls. | Normal phenomenon (formation of Ag⁰/AgI). Ensure vigorous stirring to keep solids suspended. |

References

-

Ligand-Promoted C–H Aryl

-

Palladium-catalyzed C8–H arylation and annulation of 1-naphthalene carboxylic acid deriv

-

Rhodium-Catalyzed Peri-Selective C–H Aryl

-

Palladium-Catalyzed Para-Selective Aryl

Sources

Application Note: Optical Resolution Strategies for 8-Phenylnaphthalene-1-carboxylic Acid

Executive Summary & Molecule Profile[2]

This guide details the protocols for the enantiomeric separation of 8-Phenylnaphthalene-1-carboxylic acid (8-PNA) . Unlike typical point-chiral molecules, 8-PNA exhibits atropisomerism —axial chirality resulting from restricted rotation around the C1(naphthalene)-C1'(phenyl) bond due to steric repulsion between the carboxylic acid group at position 1 and the phenyl ring at position 8 (the peri-position).[1]

Target Audience: Process Chemists, Medicinal Chemists, and Analytical Scientists.[1]

Physicochemical Profile

| Property | Description |

| Chirality Type | Axial (Atropisomerism) |

| Rotational Barrier | |

| Racemization Risk | Low at Room Temp; Moderate at elevated temps (>80°C) in solution.[1] |

| pKa | ~3.8 -- 4.2 (Estimated) |

| Solubility | Soluble in DCM, EtOAc, EtOH; Insoluble in Water (acid form).[1] |

Strategy A: Classical Chemical Resolution (Scale-Up Preferred)

For multigram to kilogram scale separation, diastereomeric salt formation using a chiral amine is the industry standard. This method exploits the solubility difference between the

Reagents & Materials[1]

-

Racemic Substrate: 8-Phenylnaphthalene-1-carboxylic acid.[1]

-

Resolving Agent:

-1-Phenylethylamine (also known as-

Rationale: This amine is inexpensive, available in high optical purity, and forms rigid ammonium salts with aromatic acids, enhancing lattice energy differentiation.[1]

-

-

Solvent System: Ethanol (95%) or Ethanol/Water mixtures.[1]

-

Acidification Reagent: 1M Hydrochloric Acid (HCl).[1]

Step-by-Step Protocol

Step 1: Salt Formation

-

Charge a round-bottom flask with 10.0 g (40 mmol) of racemic 8-PNA.

-

Add 100 mL of Ethanol (95%) . Heat to 60°C to ensure complete dissolution.

-

Slowly add 4.85 g (40 mmol, 1.0 eq) of

-1-Phenylethylamine dropwise over 10 minutes.-

Note: Using 0.5 eq of amine ("Pope and Peachey" method) is an alternative if one enantiomer is much less soluble, but 1.0 eq is recommended for initial screening to maximize yield.[1]

-

Step 2: Fractional Crystallization

-

Stir the solution at 60°C for 30 minutes.

-

Allow the solution to cool slowly to Room Temperature (RT) over 4–6 hours. Rapid cooling traps impurities.[1]

-

If no crystals appear at RT, scratch the glass or seed with a trace amount of pure salt if available. Store at 4°C overnight.

-

Filtration: Filter the white crystalline solid (Salt A). The filtrate contains predominantly Salt B (enriched in the opposite enantiomer).

-

Recrystallization (Critical): The first crop often has low enantiomeric excess (ee).[1] Recrystallize Salt A from boiling Ethanol (approx. 10-15 mL/g) until the melting point is constant.

Step 3: Liberation of the Free Acid

-

Suspend the purified salt in 50 mL of Dichloromethane (DCM) .

-

Add 50 mL of 1M HCl and stir vigorously for 30 minutes. The amine will protonate and move to the aqueous layer; the carboxylic acid will stay in the DCM.

-

Separate the organic layer.[3] Extract the aqueous layer once more with DCM.

-

Combine organic layers, dry over

, filter, and evaporate to dryness.

Workflow Visualization

Figure 1: Workflow for the classical resolution of 8-PNA using a chiral amine.[1]

Strategy B: Chiral HPLC (Analytical & Semi-Prep)[1]

For purity analysis (QC) or small-scale isolation (<100 mg), Chiral HPLC is the method of choice.[1] Aromatic acids require specific mobile phase additives to prevent peak tailing.

Method Parameters[1][5][6]

| Parameter | Specification | Notes |

| Column | Chiralpak AD-H or Chiralcel OD-H | Amylose/Cellulose carbamate derivatives are best for aromatics.[1] |

| Dimensions | 4.6 x 250 mm (Analytical) | 5 µm particle size.[1] |

| Mobile Phase | n-Hexane : Isopropanol : TFA | Ratio: 90 : 10 : 0.1 (v/v/v).[1] |

| Role of TFA | 0.1% Trifluoroacetic Acid | CRITICAL: Suppresses ionization of -COOH. Without TFA, peaks will broaden/disappear.[1] |

| Flow Rate | 1.0 mL/min | Adjust backpressure < 100 bar. |

| Detection | UV @ 254 nm or 280 nm | Naphthalene chromophore is strong at 280 nm. |

| Temperature | 25°C | Lower temp (10°C) can improve resolution if |

Analytical Procedure

-

Sample Prep: Dissolve 1 mg of 8-PNA in 1 mL of Mobile Phase.

-

Equilibration: Flush column with 20 column volumes of mobile phase.

-

Injection: Inject 5–10 µL.

-

Analysis: Calculate Resolution (

) and Selectivity (-

Target:

(Baseline separation).[1]

-

Strategy C: Derivatization (The "Backup" Plan)[1]

If direct salt resolution fails (e.g., oils form instead of crystals), convert the acid to a covalent diastereomeric ester.[1]

-

Activation: React 8-PNA with Thionyl Chloride (

) to form the acid chloride. -

Coupling: React with (-)-Menthol in Pyridine/DCM.

-

Separation: The resulting diastereomeric esters (Menthyl-8-PNA) are separable on standard achiral silica gel (Flash Chromatography) due to different physical properties.

-

Hydrolysis: Isolate the desired ester diastereomer and hydrolyze with KOH/EtOH to return the pure chiral acid.

Quality Control & Validation

To ensure the integrity of the resolution, the following data points must be recorded.

Self-Validating Checks

-

The "Mirror Image" Test: In Chiral HPLC, the area ratio of the two peaks in the racemic starting material must be 50:50. If not, check for on-column degradation.

-

Solubility Check: If the salt does not redissolve in boiling ethanol during recrystallization, it may be the wrong salt (e.g., neutral amine precipitating).[1] Add small amounts of water to clarify.

Expected Data (Reference Values)

| Property | Value (Approximate) |

| Specific Rotation | |

| Melting Point (Racemic) | ~160–165°C |

| Melting Point (Enantiopure) | Often higher or sharper than racemate (e.g., >170°C).[1] |

Decision Logic for Method Selection

Figure 2: Decision matrix for selecting the appropriate resolution strategy.

References

-

House, H. O., et al. "Optical Resolution of 8-Phenyl-1-naphthoic Acid."[1] Journal of Organic Chemistry, vol. 33, no. 3, 1968, pp. 957–961.[1] [1]

-

Wolf, C. "Dynamic Stereochemistry of Chiral Compounds: Principles and Applications." RSC Publishing, 2008.[1] (Chapter on Atropisomerism). [1]

-

Daicel Chiral Technologies. "Application Guide for Chiral HPLC Selection." Chiral Technologies Instruction Manuals.

-

Eliel, E. L., & Wilen, S. H. "Stereochemistry of Organic Compounds."[1] Wiley-Interscience, 1994.[1] (Foundational text on resolving agents). [1]

Sources

Application Note: Chiral Resolution using 8-Phenylnaphthalene-1-carboxylic Acid (8-PNA)

[1]

Executive Summary

In the landscape of chiral resolution, 1,1'-binaphthyl derivatives (e.g., BINOL, BNCA) are ubiquitous.[1] However, 8-Phenylnaphthalene-1-carboxylic acid (8-PNA) represents a distinct class of atropisomeric resolving agents offering unique steric and electronic properties.[1] Unlike the flexible biaryl axis of binaphthyls, the 8-PNA scaffold features a rigid naphthalene core with a sterically crowded phenyl group at the peri-position (C8).

This structural rigidity creates a defined chiral "cleft" capable of strong

This guide details the mechanism, preparation, and application of 8-PNA, providing a self-validating protocol for high-purity chiral separations.[1]

Chemical Profile & Mechanism of Action[2]

Atropisomerism and Stability

8-PNA derives its chirality from restricted rotation around the C1-C8 bond axis. The steric clash between the carboxylic acid group (C1) and the phenyl ring (C8) prevents racemization at ambient temperatures.

-

Caution: While stable at room temperature, 8-PNA has a lower rotational energy barrier (

) compared to substituted binaphthyls.[1] Avoid prolonged heating above 100°C in high-boiling solvents (e.g., DMSO, DMF) to prevent thermal racemization.[1]

The "Three-Point" Recognition Mechanism

Successful resolution relies on the formation of a diastereomeric salt with a significant solubility difference. 8-PNA utilizes a three-pronged interaction model:

-

Ionic Anchoring: The carboxylate (

) forms a strong salt bridge with the target ammonium species. -

Steric Locking: The orthogonal phenyl ring at C8 acts as a "gatekeeper," permitting only one enantiomer of the target amine to fit comfortably within the chiral pocket.

-

Stacking: The naphthalene core provides a large surface area for Van der Waals and

Visualization of the Resolution Logic

Figure 1: Logic flow of diastereomeric salt formation using 8-PNA.[1] The mechanism relies on the precipitation of the "matched" steric pair.

Pre-requisite: Obtaining Optically Pure 8-PNA[1]

Since 8-PNA is often synthesized as a racemate (via Suzuki coupling or Grignard carboxylation), it must be resolved before it can be used as an agent.[1]

Protocol A: Resolution of Racemic 8-PNA

-

Reagents: Racemic 8-PNA (10 g), (-)-1-Phenylethylamine (PEA) (0.5 eq, Pope-Peachey method), Ethanol (95%).[1]

-

Objective: Isolate (+)-8-PNA.

-

Dissolution: Suspend 10 g (40 mmol) of racemic 8-PNA in 150 mL of refluxing 95% Ethanol.

-

Addition: Add 2.42 g (20 mmol, 0.5 eq) of (-)-PEA dropwise.

-

Note: Using 0.5 equivalents maximizes yield of the less soluble salt based on the "Pope-Peachey" principle, leaving the unwanted enantiomer in solution as the free acid.

-

-

Crystallization: Allow the solution to cool slowly to room temperature over 6 hours. Do not disturb.

-

Filtration: Collect the precipitate. This is the crude diastereomeric salt.

-

Recrystallization: Recrystallize the salt from hot ethanol until the melting point is constant.

-

Liberation: Suspend the salt in dilute HCl (1M) and extract with ethyl acetate. Dry (MgSO₄) and evaporate to yield optically pure (+)-8-PNA.[1]

-

Validation: Check optical rotation

. Expected value approx

Core Protocol: Resolving Target Amines[1][3]

This protocol describes the resolution of a generic racemic aromatic amine (e.g., 1-(1-naphthyl)ethylamine) using the now-pure (+)-8-PNA.[1]

Experimental Workflow

Step 1: Stoichiometric Calculation

-

Target Amine: 1.0 equivalent.

-

Resolving Agent ((+)-8-PNA): 1.0 equivalent (Classical) or 0.5 equivalent (Pope-Peachey).[1]

-

Recommendation: Start with 1.0 equivalent for initial screening to ensure salt formation, then optimize to 0.5 eq if solubility is too high.[1]

Step 2: Solvent Selection (Critical)

The dielectric constant (

-

Low Polarity (Toluene,

): Tight ion pairs, fast precipitation, lower selectivity.[1] -

High Polarity (MeOH,

): Loose ion pairs, slower precipitation, higher selectivity.[1] -

Standard Starting Solvent: Ethanol/Water (9:1).[1]

Step 3: Crystallization Procedure

-

Mixing: Dissolve 1.0 mmol of racemic amine and 1.0 mmol of (+)-8-PNA in the minimum amount of boiling solvent (approx. 5-10 mL).

-

Seeding (Optional but Recommended): If available, add a micro-crystal of the pure salt at the cloud point.

-

Cooling Ramp: Cool at a rate of 5°C/hour. Rapid cooling traps impurities (occlusion).[1]

-

Harvesting: Filter the crystals at room temperature. Wash with cold solvent.[2]

Step 4: Liberation and Analysis

-

Treat the salt with 1M NaOH.

-

Extract the free amine into dichloromethane.

-

Analysis: Analyze the amine via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA mobile phase).

Optimization Data (Representative)

The following table illustrates the impact of solvent choice on the Diastereomeric Excess (de) of the salt, based on typical behavior of naphthoic acid salts.

| Solvent System | Dielectric Constant ( | Yield (%) | Diastereomeric Excess (% de) | Notes |

| Toluene | 2.38 | 85% | 45% | Precipitates too fast; low purity.[1] |

| THF | 7.58 | 70% | 60% | Moderate selectivity. |

| Ethanol (Abs) | 24.5 | 55% | 82% | Good balance of yield/purity. |

| MeOH/H2O (9:1) | ~40 | 40% | >95% | Best for high purity (requires evaporation).[1] |

| Acetone | 20.7 | 10% | N/A | Salt often too soluble; poor yield. |

Troubleshooting & Recovery

Common Failure Modes

-

"The Oil Out": If the salt separates as an oil rather than crystals:

-

Remedy: Reheat and add a seed crystal. If no seed exists, scratch the glass wall. Alternatively, switch to a solvent with a lower boiling point (e.g., switch from Toluene to Ethanol).[1]

-

-

No Precipitation:

-

Remedy: The salt is too soluble. Add a non-polar anti-solvent (e.g., Hexane) dropwise to the solution until turbidity appears.

-

Agent Recovery (Economic Viability)

8-PNA is a high-value reagent.[1] It must be recycled.

-

After liberating the target amine with NaOH, the aqueous layer contains sodium 8-phenyl-1-naphthoate.[1]

-

Acidify the aqueous layer to pH 2 with HCl.

-

The 8-PNA will precipitate as a white solid.

-

Filter, dry, and check rotation.[1] It can be reused >10 times without racemization if kept below 80°C.

Process Flow Diagram

Figure 2: Operational workflow for the resolution and validation process.

References

-

Atropisomerism in Drug Discovery: LaPlante, S. R., et al. "Atropisomerism in drug discovery and development."[1] Journal of Medicinal Chemistry 54.20 (2011): 7005-7039.[1] [Link]

-

General Resolution by Diastereomeric Salt Formation: Kozma, D. "CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation." CRC Press, 2001.[1] [Link][1]

-

Synthesis of 8-Substituted 1-Naphthoic Acids: House, H. O., et al. "Perisubstituted naphthalenes.[1] I. Preparation and properties of 1,8-disubstituted naphthalenes." The Journal of Organic Chemistry 37.7 (1972): 1003-1009. [Link]

-

Mechanism of Chiral Discrimination: Toda, F. "Chiral discrimination and optical resolution." Topics in Current Chemistry 140 (1987): 43-69.[1] [Link]

Procedures for synthesizing diastereomeric salts using 8-Phenylnaphthalene-1-carboxylic acid

Application Note: High-Efficiency Chiral Resolution via Diastereomeric Salt Formation with 8-Phenylnaphthalene-1-carboxylic Acid

Executive Summary

This guide details the protocol for synthesizing and isolating diastereomeric salts using 8-Phenylnaphthalene-1-carboxylic acid (8-PNA) .[1] Unlike standard resolving agents (e.g., tartaric acid), 8-PNA possesses unique atropisomeric chirality due to restricted rotation around the C1-C8 bond connecting the naphthalene and phenyl rings.[2][1] This structural rigidity creates a distinct "perpendicular" steric cleft, enabling high-efficiency discrimination of chiral amines and alcohols.[2][1]

This document is designed for medicinal chemists and process engineers requiring high-purity optical resolution where traditional agents have failed.[1]

Mechanistic Principles & Rational Design

The Atropisomeric Advantage

The efficacy of 8-PNA stems from its molecular geometry. The phenyl ring at the C8 position is forced out of the naphthalene plane, creating a chiral pocket. When 8-PNA forms a salt with a chiral amine, the resulting diastereomers differ significantly in lattice energy.[2][1]

-

Primary Interaction: Ionic bonding between the carboxylate (

) and the ammonium ( -

Secondary Interaction:

stacking between the 8-phenyl ring of the acid and the aromatic substituents of the target amine. -

differentiation: The "T-shaped" geometry prevents the "wrong" enantiomer from packing tightly, leading to a larger solubility differential (

) between the

Stoichiometry Strategies

-

Classical Resolution (1:1): Uses 1.0 equivalent of resolving agent.[1] Best for initial screening.

-

The "Pope-Peachey" Method (0.5:1): Uses 0.5 eq. of chiral 8-PNA and 0.5 eq. of an achiral acid (e.g., HCl or acetic acid).[1] This forces the "wrong" amine enantiomer to pair with the achiral acid (remaining in solution), while the "matched" enantiomer precipitates with 8-PNA.[1] This is highly recommended for 8-PNA due to the reagent's cost.[1]

Pre-Experimental Validation

Before scale-up, perform a Solvent Screening Matrix (100 mg scale) to determine the optimal crystallization medium.[1]

Table 1: Solvent Screening Matrix for 8-PNA Salts

| Solvent System | Polarity Index | Typical Outcome | Recommendation |

| Ethanol (Abs.) | 5.2 | High solubility hot; good crystal growth cold.[1] | Primary Choice |

| Acetonitrile | 5.8 | Sharper solubility curve; risk of oiling out.[1] | Use if EtOH fails |

| EtOH : Water (9:1) | High | Increases polarity; aids salt formation.[1] | Use for polar amines |

| 2-Propanol | 3.9 | Slower evaporation; larger crystals.[1] | Optimization phase |

| Toluene | 2.4 | Low solubility; requires large volumes.[1] | Avoid unless necessary |

Detailed Protocol: Synthesis of Diastereomeric Salts

Objective: Isolate the less soluble diastereomeric salt (LSS) from a racemic amine mixture using (Sa)-(-)-8-Phenylnaphthalene-1-carboxylic acid.

Reagents:

-

Target Racemic Amine (10 mmol)

-

(Sa)-(-)-8-Phenylnaphthalene-1-carboxylic acid (10 mmol) [Note: Adjust to 5 mmol if using Pope-Peachey method][1]

Step 1: Nucleation and Homogenization[2]

-

Dissolution of Acid: In a round-bottom flask equipped with a reflux condenser, suspend 10 mmol of (Sa)-8-PNA in 20 mL of Ethanol. Heat to 60°C until fully dissolved.

-

Addition of Amine: Dissolve 10 mmol of the racemic amine in 5 mL of warm Ethanol. Add this solution dropwise to the acid solution while stirring.

Step 2: Thermodynamic Equilibration (Crystallization)

-

Controlled Cooling: Turn off the heat source. Allow the flask to cool to room temperature (25°C) slowly over 4–6 hours.

-

Cold Soak: Once at room temperature, place the flask in a standard refrigerator (4°C) for 12 hours.

-

Seed Crystals: If no crystals form after 24 hours, scratch the inner glass surface with a glass rod or add a micro-crystal of the authentic salt (if available) to induce nucleation.[1]

Step 3: Isolation and Purification

-

Filtration: Filter the resulting crystals using a sintered glass funnel (porosity 3) under vacuum.

-

Wash: Wash the filter cake with a small volume (2–3 mL) of cold solvent (same as the crystallization solvent).

-

Warning: Do not use ambient temperature solvent, or you will redissolve the salt.[2]

-

-

Recrystallization (The Enrichment Step):

-

Take a small sample (~5 mg) and check optical purity (see Section 6).[1]

-

If optical purity < 95% ee, recrystallize the entire filter cake by repeating Steps 1 and 2 using the minimum amount of boiling solvent.

-

Step 4: Liberation of the Free Base

-

Suspend the purified salt in biphasic mixture: 20 mL

and 20 mL 1M NaOH. -

Stir vigorously for 30 minutes. The salt will dissociate; the organic amine will migrate to the DCM layer, and the 8-PNA carboxylate will stay in the aqueous layer.

-

Separate layers.[1] Dry the organic layer over

and evaporate to yield the resolved amine. -

Recovery of 8-PNA: Acidify the aqueous layer with 1M HCl to pH 2. The 8-PNA will precipitate.[1] Filter and dry for reuse.

Workflow Visualization

The following diagram illustrates the logical flow of the resolution cycle, distinguishing between the solid phase (Target) and liquid phase (Recycle).

Figure 1: Operational workflow for diastereomeric salt resolution using 8-PNA.

Troubleshooting & Quality Control

Common Failure Modes:

-

"Oiling Out" (Phase Separation instead of Crystallization):

-

No Precipitation:

Analytical Validation:

-

HPLC: Chiralpak AD-H or OD-H columns are standard.[1]

-

Mobile Phase: Hexane/IPA/DEA (90:10:0.1).[1]

-

-

NMR:

-NMR shift reagent studies. The 8-PNA protons (especially H-2 and H-8') show distinct chemical shift anisotropy (CSA) effects when bound to different enantiomers.

References

-

Synthesis and Resolution of 8-PNA: House, H. O., et al. "Perisubstituted naphthalenes.[2][1] 12. The synthesis and resolution of 8-phenyl-1-naphthoic acid." The Journal of Organic Chemistry, vol. 48, no.[2] 10, 1983, pp. 1643–1654.[2][1]

-

Atropisomerism Mechanisms: Harada, N. "Chiral Auxiliaries and Ligands in Asymmetric Synthesis."[2][1] Wiley-VCH, 2005.[2][1] (Focus on Pi-Pi stacking interactions in resolution). [2][1]

-

General Resolution Protocols (Dutch Resolution/Family Approach): Vries, T., et al.[2][1] "The Family Approach to the Resolution of Racemates." Angewandte Chemie International Edition, vol. 37, no.[2][1] 17, 1998, pp. 2349–2354.[2][1]

Sources

Application Note & Protocol: Derivatization of 8-Phenylnaphthalene-1-carboxylic acid for Amide Synthesis

Introduction

The synthesis of amides from carboxylic acids and amines is a fundamental and ubiquitous transformation in organic chemistry, central to the development of pharmaceuticals, advanced materials, and agrochemicals.[1][2] 8-Phenylnaphthalene-1-carboxylic acid and its derivatives represent a class of compounds with significant potential, owing to their rigid, aromatic scaffold. The corresponding amides (8-phenylnaphthalene-1-carboxamides) are valuable targets for applications ranging from molecular electronics to novel therapeutics.

However, the derivatization of 8-phenylnaphthalene-1-carboxylic acid presents a significant synthetic challenge. The steric hindrance imposed by the bulky phenyl group at the 8-position severely shields the carboxylic acid at the 1-position. This congestion impedes the approach of an amine nucleophile, often leading to low or no yield with standard amide coupling protocols.[3] This application note provides a detailed guide to overcoming this steric barrier by outlining two robust protocols: activation via an acyl chloride intermediate and direct coupling using the highly efficient uronium salt-based reagent, HATU.

The Challenge: Steric Hindrance

The primary obstacle in forming an amide bond from 8-phenylnaphthalene-1-carboxylic acid is the steric congestion around the carboxyl group. The phenyl ring at the C8 position and the peri-hydrogen at the C8 position of the naphthalene core create a sterically demanding environment. This bulkiness hinders the formation of the tetrahedral intermediate required during nucleophilic attack by an amine, making direct condensation inefficient.[3] Consequently, specialized strategies are required to activate the carboxylic acid and facilitate the coupling reaction.

Strategic Approaches to Amide Synthesis

To address the challenge of steric hindrance, two primary strategies are recommended:

-

Conversion to a Highly Reactive Intermediate (Acyl Chloride): This classic two-step approach involves first converting the carboxylic acid to a highly reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.[4][5][6] The resulting acyl chloride is significantly more electrophilic than the parent carboxylic acid, readily reacting with even sterically hindered amines. The evolution of gaseous byproducts (SO₂ and HCl) drives this reaction to completion.[7]

-

Use of Potent Coupling Reagents (HATU): Modern peptide coupling reagents have been developed specifically to handle difficult couplings, including those involving sterically hindered substrates.[8][9][10] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a third-generation uronium salt that is exceptionally effective.[8] It activates the carboxylic acid by forming a highly reactive OAt-active ester, which then readily undergoes aminolysis.[11][12] The presence of the 7-azabenzotriazole (OAt) moiety is believed to accelerate the coupling through neighboring group participation.[11]

This guide will provide detailed protocols for both approaches, allowing researchers to select the method best suited to their specific amine substrate and laboratory capabilities.

Protocol 1: Two-Step Synthesis via Acyl Chloride Intermediate

This method is robust, cost-effective, and particularly useful for a wide range of amines. It involves the initial formation and isolation (or in situ use) of 8-phenylnaphthalene-1-carbonyl chloride.

Experimental Workflow: Acyl Chloride Method

Caption: Workflow for amide synthesis via an acyl chloride intermediate.

Step-by-Step Methodology

Part A: Synthesis of 8-Phenylnaphthalene-1-carbonyl chloride

-

Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser (fitted with a drying tube or connected to a nitrogen line), add 8-phenylnaphthalene-1-carboxylic acid (1.0 equiv).

-

Reagent Addition: Under an inert atmosphere (N₂ or Ar), add excess thionyl chloride (SOCl₂) (5-10 equiv). A catalytic amount of anhydrous N,N-dimethylformamide (DMF, 1-2 drops) can be added to accelerate the reaction.[7]

-

Causality Note: Thionyl chloride is a powerful chlorinating agent. Using it in excess ensures complete conversion of the carboxylic acid.[13] The reaction produces gaseous byproducts (SO₂ and HCl), which drive the equilibrium towards the product.[5][7] Catalytic DMF forms a Vilsmeier-type intermediate, which is a more potent acylating agent.[7]

-

-

Reaction: Heat the reaction mixture to reflux (approx. 76 °C) and stir for 2-4 hours. Monitor the reaction progress by carefully quenching a small aliquot with methanol and analyzing by TLC or LC-MS to observe the formation of the methyl ester.

-

Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure (a vacuum trap containing a sodium hydroxide solution is recommended to neutralize the corrosive vapors). The resulting crude 8-phenylnaphthalene-1-carbonyl chloride, often a solid or viscous oil, can be used directly in the next step.

Part B: Amide Formation

-

Setup: In a separate flame-dried flask under an inert atmosphere, dissolve the desired amine (1.1-1.2 equiv) and a non-nucleophilic base such as pyridine or triethylamine (1.5-2.0 equiv) in an anhydrous aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)).

-

Addition: Cool the amine solution to 0 °C in an ice bath. Dissolve the crude acyl chloride from Part A in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution.

-

Causality Note: The reaction is highly exothermic; slow addition at 0 °C helps to control the reaction rate and minimize side reactions. The base is crucial to neutralize the HCl generated during the reaction.[5]

-

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-16 hours, monitoring by TLC or LC-MS until the acyl chloride is consumed.

-

Work-up: Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and dilute with DCM. Wash the organic layer sequentially with dilute aqueous HCl (e.g., 1 M), saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Protocol 2: Direct Single-Pot Synthesis Using HATU

This protocol is highly efficient, proceeds under mild conditions, and is often the method of choice for sensitive or valuable substrates, despite the higher cost of the reagent.[8]

Reaction Mechanism: HATU-Mediated Coupling

Caption: Mechanism of HATU-mediated amide bond formation.

Step-by-Step Methodology

-

Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 8-phenylnaphthalene-1-carboxylic acid (1.0 equiv), HATU (1.1-1.2 equiv), and the desired amine (1.1 equiv).

-

Expertise Note: While pre-activation of the acid with HATU before adding the amine is sometimes performed, adding all components together is often successful and simplifies the procedure. For particularly challenging cases, a 15-30 minute pre-activation period may improve yields.[1]

-

-

Solvent and Base Addition: Dissolve the solids in an anhydrous polar aprotic solvent such as DMF or N-methyl-2-pyrrolidone (NMP). Add a non-nucleophilic hindered base, typically N,N-diisopropylethylamine (DIPEA, 2.0-3.0 equiv), dropwise to the stirred solution.[11][14]

-

Causality Note: DIPEA acts as a base to deprotonate the carboxylic acid, forming the carboxylate anion which initiates the reaction with HATU.[12] Its steric bulk prevents it from acting as a competing nucleophile.

-

-

Reaction: Stir the reaction mixture at room temperature for 4-24 hours. The reaction is typically complete within this timeframe. Monitor the progress by TLC or LC-MS.

-

Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer extensively with 5% aqueous LiCl solution (to remove DMF), followed by sequential washes with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Trustworthiness Note: The LiCl wash is a proven technique for efficiently removing residual high-boiling point polar aprotic solvents like DMF, which can complicate product isolation.

-

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired pure amide.

Data Summary and Comparison

The choice between these two protocols can be guided by several factors. The following table provides a comparative summary.

| Parameter | Protocol 1: Acyl Chloride | Protocol 2: HATU Coupling |

| Reagent Cost | Low (SOCl₂ is inexpensive) | High (HATU is a specialty reagent) |

| Reaction Steps | Two steps (activation, then coupling) | One-pot reaction |

| Reaction Conditions | Harsher (reflux in SOCl₂) | Mild (room temperature) |

| Substrate Scope | Broad; effective for most amines | Excellent; especially for hindered or sensitive substrates[8][9] |

| Byproducts | Gaseous SO₂ and HCl; inorganic salts | Water-soluble tetramethylurea and HOAt[9] |

| Ease of Purification | Straightforward | Generally straightforward; LiCl wash recommended |

| Ideal For | Large-scale synthesis; robust amines | Acid- or base-sensitive substrates; valuable materials |

Conclusion

The synthesis of amides from the sterically hindered 8-phenylnaphthalene-1-carboxylic acid requires strategic activation to overcome the kinetic barrier to amide bond formation. Conversion to the highly reactive acyl chloride intermediate offers a powerful and cost-effective method suitable for robust substrates. Alternatively, the use of the modern coupling reagent HATU provides a mild, efficient, and high-yielding one-pot procedure that is ideal for sensitive or sterically demanding amines. By selecting the appropriate protocol based on substrate properties, scale, and cost considerations, researchers can successfully synthesize a wide range of novel 8-phenylnaphthalene-1-carboxamides for various applications in drug discovery and materials science.

References

-

Wikipedia. (n.d.). HATU. Available at: [Link]

-

Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Available at: [Link]

-

Common Conditions. (n.d.). Acid to Acid Chloride. Available at: [Link]

-

Chemistry Steps. (2020). SOCl2 Reaction with Carboxylic Acids. Available at: [Link]

- Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA, 69(3), 148-152.

-

Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Available at: [Link]

-

Organic Chemistry Tutor. (n.d.). Carboxylic Acid to Acid Chloride (SOCl2) | Mechanism + Traps. Available at: [Link]

- Google Patents. (n.d.). CN1225449C - Method for producing acid chlorides.

-

Leah4sci. (2020). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. Available at: [Link]

-

PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available at: [Link]

- Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11624-11628.

- Royal Society of Chemistry. (2020). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or. RSC Advances, 10(40), 23971-23978.

-

SciSpace. (n.d.). Solvent-free synthesis of amide: a novel technique of green chemistry. Available at: [Link]

- SpringerOpen. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 89.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chimia.ch [chimia.ch]

- 4. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. scispace.com [scispace.com]

- 7. orgosolver.com [orgosolver.com]

- 8. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 11. HATU - Wikipedia [en.wikipedia.org]

- 12. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]

- 13. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 14. youtube.com [youtube.com]

Application Notes and Protocols for 8-Phenylnaphthalene-1-carboxylic Acid in Liquid Crystal Research

Introduction: The Phenylnaphthalene Core as a Versatile Mesogenic Unit

The search for novel liquid crystalline materials with tailored properties is a driving force in materials science, with applications ranging from advanced display technologies to sophisticated optical and sensory devices[1][2]. The molecular architecture of a liquid crystal (LC) dictates its mesomorphic behavior, and the design of new mesogenic cores is paramount to achieving desired characteristics such as broad temperature ranges for liquid crystalline phases, high birefringence, and specific electro-optical responses[3].

The phenylnaphthalene scaffold has emerged as a promising structural motif in the design of liquid crystals. Its rigid, extended aromatic system contributes to the anisotropic molecular shape necessary for the formation of liquid crystalline phases[4][5]. The presence of the phenyl substituent introduces further complexity and allows for the fine-tuning of molecular properties through additional functionalization. This application note focuses on 8-phenylnaphthalene-1-carboxylic acid, a derivative that combines the phenylnaphthalene core with a carboxylic acid group, a functional moiety known to influence mesophase stability and promote self-assembly through hydrogen bonding[6].

These notes will provide a comprehensive guide for researchers, from the synthesis of 8-phenylnaphthalene-1-carboxylic acid to its incorporation into liquid crystal mixtures and the characterization of the resulting materials. The protocols are designed to be self-validating, with explanations of the underlying principles to empower researchers to adapt and innovate.

PART 1: Synthesis and Purification of 8-Phenylnaphthalene-1-carboxylic Acid

A reliable synthetic route to 8-phenylnaphthalene-1-carboxylic acid is crucial for its investigation in liquid crystal applications. While various methods for the synthesis of substituted naphthalenes exist, a common and effective approach involves a multi-step synthesis culminating in a Suzuki-Miyaura coupling to introduce the phenyl group, followed by functional group manipulations to yield the final carboxylic acid.

Proposed Synthetic Pathway

A plausible synthetic route starting from 8-bromo-1-naphthoic acid is outlined below. This pathway is based on established palladium-catalyzed cross-coupling reactions, which are widely used in the synthesis of complex organic molecules.

Caption: Proposed synthetic pathway for 8-Phenylnaphthalene-1-carboxylic acid.

Detailed Synthesis Protocol

Step 1: Esterification of 8-Bromo-1-naphthoic Acid

-

Reactants: 8-bromo-1-naphthoic acid, methanol (MeOH), concentrated sulfuric acid (H₂SO₄).

-

Procedure:

-

In a round-bottom flask, dissolve 8-bromo-1-naphthoic acid in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the product, methyl 8-bromo-1-naphthoate, with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Suzuki-Miyaura Coupling

-

Reactants: Methyl 8-bromo-1-naphthoate, phenylboronic acid, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], potassium carbonate (K₂CO₃), toluene, and water.

-

Procedure:

-

To a solution of methyl 8-bromo-1-naphthoate in toluene, add phenylboronic acid (1.2 equivalents), potassium carbonate (2.0 equivalents) dissolved in a minimal amount of water, and a catalytic amount of Pd(PPh₃)₄.

-

Degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.

-

Heat the mixture to reflux (around 90-100 °C) and stir under an inert atmosphere for 12-24 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction to room temperature and add water.

-

Extract the product, methyl 8-phenyl-1-naphthoate, with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the product by column chromatography.

-

Step 3: Hydrolysis to 8-Phenylnaphthalene-1-carboxylic Acid

-

Reactants: Methyl 8-phenyl-1-naphthoate, sodium hydroxide (NaOH), ethanol (EtOH), and water.

-

Procedure:

-

Dissolve methyl 8-phenyl-1-naphthoate in a mixture of ethanol and water.

-

Add an excess of sodium hydroxide.

-

Reflux the mixture for 2-4 hours until the ester is completely hydrolyzed (monitored by TLC).

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

-

Acidify the aqueous layer with dilute hydrochloric acid (HCl) until a precipitate forms.

-

Collect the precipitate (8-phenylnaphthalene-1-carboxylic acid) by filtration, wash with cold water, and dry under vacuum.

-

Recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified product.

-

Characterization Data

| Compound | Molecular Formula | Molecular Weight | Expected Spectroscopic Data |

| 8-Phenylnaphthalene-1-carboxylic acid | C₁₇H₁₂O₂ | 248.28 g/mol | ¹H NMR: Aromatic protons in the range of 7.0-8.5 ppm, carboxylic acid proton > 10 ppm. ¹³C NMR: Signals for aromatic carbons and a carbonyl carbon > 165 ppm. IR (cm⁻¹): Broad O-H stretch (2500-3300), C=O stretch (~1700), aromatic C=C stretches (1400-1600). |

PART 2: Application in Liquid Crystal Formulations

8-Phenylnaphthalene-1-carboxylic acid can be utilized in liquid crystal research in two primary ways: as a core component of a new liquid crystalline material or as a dopant to modify the properties of an existing liquid crystal host.

As a Core Mesogenic Unit

The rigid phenylnaphthalene core suggests that derivatives of 8-phenylnaphthalene-1-carboxylic acid, particularly esters with long alkyl or alkoxy chains, could exhibit liquid crystalline properties. The carboxylic acid itself may form dimeric structures through hydrogen bonding, which can promote the formation of smectic phases.

-

Reactants: 8-Phenylnaphthalene-1-carboxylic acid, a long-chain alcohol (e.g., 1-octanol), dicyclohexylcarbodiimide (DCC), and 4-(dimethylamino)pyridine (DMAP).

-

Procedure:

-

Dissolve 8-phenylnaphthalene-1-carboxylic acid and the long-chain alcohol (1.1 equivalents) in anhydrous dichloromethane (DCM).

-

Add a catalytic amount of DMAP.

-

Cool the solution to 0 °C and add DCC (1.2 equivalents).

-

Stir the reaction at 0 °C for 30 minutes and then at room temperature overnight.

-

Filter off the dicyclohexylurea byproduct.

-

Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate.

-

Purify the resulting ester by column chromatography.

-

Caption: Experimental workflow for utilizing 8-Phenylnaphthalene-1-carboxylic acid in liquid crystal research.

As a Dopant in a Nematic Host

Doping a nematic liquid crystal host with a guest molecule can significantly alter its physical properties, such as clearing point, viscosity, and dielectric anisotropy[5]. The bulky and polar nature of 8-phenylnaphthalene-1-carboxylic acid makes it an interesting candidate for a dopant.

-